Methyl 3-anilino-3-oxopropanoate
Overview
Description
Methyl 3-anilino-3-oxopropanoate is an organic compound with the molecular formula C10H11NO3. It is a derivative of propanoic acid and contains an aniline group attached to the third carbon of the propanoate chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-anilino-3-oxopropanoate can be synthesized through several methods. One common approach involves the reaction of aniline with methyl 3-oxopropanoate in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the use of solvents such as dichloromethane or tetrahydrofuran. The reaction mixture is often cooled to maintain a low temperature, which helps in controlling the reaction rate and improving the yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high efficiency and consistency in product quality. The purification of the final product is typically achieved through techniques like distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-anilino-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or amines.
Substitution: Substituted aniline derivatives.
Scientific Research Applications
Methyl 3-anilino-3-oxopropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 3-anilino-3-oxopropanoate involves its interaction with specific molecular targets. The aniline group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The carbonyl group can participate in nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-oxopropanoate: A simpler derivative without the aniline group.
Ethyl 3-anilino-3-oxopropanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 3-(4-chloroanilino)-3-oxopropanoate: Contains a chloro-substituted aniline group.
Uniqueness
Methyl 3-anilino-3-oxopropanoate is unique due to the presence of both an aniline group and a carbonyl group in its structure. This combination allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C10H11NO3 |
---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
methyl 3-anilino-3-oxopropanoate |
InChI |
InChI=1S/C10H11NO3/c1-14-10(13)7-9(12)11-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,11,12) |
InChI Key |
LUOGXXYHNOUSGK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
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